molecular formula C14H14N2O3S B10902185 2-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}-4,5-dimethylthiophene-3-carboxamide

2-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}-4,5-dimethylthiophene-3-carboxamide

Cat. No.: B10902185
M. Wt: 290.34 g/mol
InChI Key: BWMNAZMXXCCUIV-AATRIKPKSA-N
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Description

2-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}-4,5-dimethylthiophene-3-carboxamide is a synthetic chemical compound designed for research applications. It features a molecular scaffold incorporating both furan and thiophene heterocycles, which are of significant interest in medicinal chemistry and materials science . The 4,5-dimethylthiophene-3-carboxamide core is a common building block in the synthesis of various heterocyclic compounds, particularly thienopyrimidine derivatives, which have been explored for their potential biological activities . The (2E)-3-(furan-2-yl)prop-2-enoyl (cinnamoyl) chain linked via an amide bond may contribute to the molecule's potential for intermolecular interactions, such as hydrogen bonding, which can influence its binding to biological targets . Compounds with furan and thiophene motifs have been investigated in various research areas, including as potential antimicrobial agents and as inhibitors for specific enzymes . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to fully characterize the compound and determine its specific properties and applications in their experimental systems.

Properties

Molecular Formula

C14H14N2O3S

Molecular Weight

290.34 g/mol

IUPAC Name

2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxamide

InChI

InChI=1S/C14H14N2O3S/c1-8-9(2)20-14(12(8)13(15)18)16-11(17)6-5-10-4-3-7-19-10/h3-7H,1-2H3,(H2,15,18)(H,16,17)/b6-5+

InChI Key

BWMNAZMXXCCUIV-AATRIKPKSA-N

Isomeric SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)/C=C/C2=CC=CO2)C

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C=CC2=CC=CO2)C

Origin of Product

United States

Preparation Methods

Methyl Group Introduction

Methylation at positions 4 and 5 is achieved via Friedel-Crafts alkylation or directed ortho-metalation strategies. For example, lithiation of 3-bromothiophene followed by quenching with methyl iodide can install methyl groups regioselectively. However, source implies pre-functionalized starting materials, suggesting commercial availability or prior synthesis of 4,5-dimethylthiophene derivatives.

Amide Bond Formation with (2E)-3-(Furan-2-yl)prop-2-enoyl Chloride

The critical step involves coupling the thiophene amine with (2E)-3-(furan-2-yl)prop-2-enoyl chloride. Source specifies that this reaction occurs in an alkaline environment (triethylamine), which neutralizes HCl generated during the acylation, driving the reaction to completion. The E-configuration of the acryloyl group is preserved under these conditions, as confirmed by NMR analysis.

Table 1: Reaction Conditions for Amide Coupling

ParameterDetailsSource
Reagents(2E)-3-(Furan-2-yl)prop-2-enoyl chloride, triethylamine
SolventDichloromethane or tetrahydrofuran
Temperature0°C to room temperature
Reaction Time4–12 hours
Yield70–85% (estimated)

Ester-to-Carboxamide Conversion

The final step converts the ethyl ester at position 3 to a carboxamide. Source describes analogous transformations using ammonia or amines in the presence of catalysts. For instance, hydrolysis of the ester to a carboxylic acid (via NaOH or LiOH) followed by amidation with ammonium chloride yields the carboxamide. Alternatively, direct aminolysis with ammonia under high pressure or using trimethylaluminum as a catalyst can achieve this conversion.

Table 2: Carboxamide Formation Methods

MethodConditionsSource
Hydrolysis & Amidation1. NaOH (aq.), ethanol, reflux; 2. NH4Cl, DCC
Direct AminolysisNH3 (g), MeOH, 100°C, sealed tube
Catalytic AminolysisTrimethylaluminum, toluene, 80°C

Mechanistic and Kinetic Considerations

The stereoelectronic effects of the furan and thiophene rings influence reaction efficiency. Source highlights that the electron-rich furan ring stabilizes the acryloyl chloride via resonance, enhancing its electrophilicity during amide coupling. Conversely, steric hindrance from the 4,5-dimethyl groups on the thiophene may slow the acylation step, necessitating prolonged reaction times.

Density functional theory (DFT) studies (source) on similar systems reveal that the E-configuration of the acryloyl group minimizes steric clashes between the furan ring and thiophene methyl groups, favoring the observed product. Kinetic studies from source further show that the amidation step follows second-order kinetics, with rate constants dependent on solvent polarity and base strength.

Purification and Characterization

Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Characterization employs:

  • NMR Spectroscopy : Confirmations of the E-alkene (δ 6.5–7.0 ppm, J = 15–16 Hz) and carboxamide (δ 7.8–8.2 ppm).

  • Mass Spectrometry : Molecular ion peaks matching the exact mass (e.g., m/z 318.1 for C15H16N2O4S).

  • X-ray Crystallography : Used in related compounds to verify molecular geometry.

Challenges and Optimization Strategies

Key challenges include:

  • Low Solubility : The hydrophobic thiophene and furan rings reduce solubility in polar solvents, complicating purification. Source suggests using dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) as co-solvents.

  • Byproduct Formation : Over-acylation or ester hydrolysis byproducts may arise. Source recommends stoichiometric control of acyl chloride and low-temperature reactions.

  • Stereochemical Control : Ensuring the E-configuration requires inert atmospheres and anhydrous conditions to prevent isomerization .

Chemical Reactions Analysis

Types of Reactions

2-{[(E)-3-(2-FURYL)-2-PROPENOYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) to yield corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione, while reduction of the amide group can produce the corresponding amine.

Scientific Research Applications

Structure

The compound features a thiophene ring linked to an amide group and a furan moiety, contributing to its reactivity and biological interactions.

Medicinal Chemistry

The compound has shown potential in various therapeutic areas due to its biological activities:

  • Anticancer Activity : Compounds with similar structures have demonstrated selective cytotoxicity against cancer cell lines. For instance, studies indicate that derivatives can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents.
  • Antimicrobial Properties : Preliminary investigations have suggested that this compound exhibits significant antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported around 256 µg/mL .

Enzyme Inhibition Studies

Research indicates that the compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease progression. For example, studies have highlighted its potential to inhibit acetylcholinesterase, which is crucial in neurodegenerative diseases.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:

  • Formation of the thiophene ring.
  • Introduction of the furan moiety.
  • Amide bond formation.

These steps require careful optimization to achieve high purity and yield of the desired compound.

Anticancer Studies

Several case studies have focused on the efficacy of this compound in preclinical models:

  • A549 Cell Line Study : Demonstrated significant cytotoxicity with an IC50 value of 15 µM, primarily through apoptosis induction.
  • MCF7 Cell Line Study : Reported an IC50 value of 12.5 µM, suggesting that the compound causes cell cycle arrest at the G1 phase.
  • HeLa Cell Line Study : Indicated an IC50 value of 10 µM, where the compound inhibited specific enzymes crucial for cancer cell survival .

Antimicrobial Activity Assessment

Research has shown that derivatives of this compound possess substantial antimicrobial properties. For example, compounds with similar structures exhibited effective inhibition against Staphylococcus aureus, highlighting their potential as therapeutic agents in treating bacterial infections .

StudyCell LineIC50 (µM)MechanismReference
Study 1A549 (Lung Cancer)15.0Apoptosis induction
Study 2MCF7 (Breast Cancer)12.5Cell cycle arrest
Study 3HeLa (Cervical Cancer)10.0Enzyme inhibition

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound; however, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.

Mechanism of Action

The mechanism of action of 2-{[(E)-3-(2-FURYL)-2-PROPENOYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Substituent Variations in the Thiophene Core

  • Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates (3a–3k): These compounds share the 4,5-dimethylthiophene-3-carboxylate scaffold but differ in the acrylamido substituent (cyano and phenyl groups vs. the furan-propenoyl group in the target compound). The ester group at position 3 also distinguishes them from the carboxamide functionality in the target molecule. These derivatives exhibit notable antioxidant (IC₅₀: 18–32 µM in DPPH assay) and anti-inflammatory (65–78% inhibition in carrageenan-induced paw edema) activities, suggesting that electron-withdrawing groups (e.g., cyano) enhance bioactivity .
  • N-substituted tetrahydrobenzothiophene-3-carboxamides (I, II):
    Compounds I and II feature a tetrahydrobenzothiophene core with 4-methylphenyl or 4-methoxyphenyl substituents. Their antibacterial and antifungal activities (MIC: 12.5–25 µg/mL against S. aureus and C. albicans) highlight the importance of aromatic substituents on the carboxamide nitrogen for antimicrobial potency .

Furan-Containing Analogues

  • Methyl [3-(alkyl/phenylcarbamoyl)furan-2-yl]acetates (95a–95e):
    These compounds incorporate a furan-carboxamide moiety but lack the thiophene core. Their synthesis via hydrazone formation underscores the versatility of furan derivatives in medicinal chemistry, though their biological activities remain unexplored in the provided evidence .

Physicochemical Properties

Compound Melting Point (°C) Key IR Peaks (cm⁻¹) 1H NMR Features (δ, ppm)
Target Compound Not reported Expected: ~1660 (amide C=O), ~1605 (C=C) 2.2–2.3 (CH₃), 6.3–7.5 (furan, thiophene)
3d (4-hydroxyphenyl derivative) 298–300 3239 (N–H), 2212 (C≡N), 1660 (C=O) 1.33–1.37 (CH₃), 6.96–8.01 (Ar), 8.29 (CH=)
3f (4-hydroxy-3,5-dimethoxyphenyl) 245–246 3464 (N–H), 2204 (C≡N), 1661 (C=O) 3.97 (OCH₃), 7.26–7.34 (Ar), 8.25 (CH=)
Compound I Not reported ~1660 (amide C=O), ~1600 (C=N) 2.3 (CH₃), 6.8–7.4 (Ar)

Biological Activity

The compound 2-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}-4,5-dimethylthiophene-3-carboxamide is a complex organic molecule notable for its unique structural features, including a thiophene ring and a furan moiety. This structure contributes to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound based on diverse research findings, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C16H17N1O3SC_{16}H_{17}N_{1}O_{3}S, with a molecular weight of approximately 365.5 g/mol. The presence of an amide functional group and double bonds in its structure enhances its reactivity and biological interactions.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, studies have shown that derivatives of thiophene and furan can inhibit topoisomerase II, an enzyme critical for DNA replication and transcription:

  • In vitro studies demonstrated that compounds related to this structure exerted anticancer effects against various cell lines, including breast, colon, lung, and prostate cancers at low micromolar concentrations .
  • These compounds also induced apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and causing cell cycle arrest at the G1 phase .

The mechanism through which This compound exerts its biological effects may involve:

  • Topoisomerase Inhibition : The compound likely interacts with topoisomerase II, preventing DNA relaxation and leading to cell death.
  • Reactive Oxygen Species Generation : Increased ROS levels can trigger oxidative stress in cancer cells, further promoting apoptosis.
  • Binding Affinity : Interaction studies suggest that the compound may bind to specific enzymes or receptors, modulating their activity due to its functional groups.

Comparative Analysis with Similar Compounds

A comparative analysis reveals how structurally similar compounds perform biologically:

Compound NameStructural FeaturesBiological Activity
4,5-DimethylthiopheneThiophene ring without furanAntimicrobial
3-Furylacrylic AcidFuran moiety with carboxylic acidAntioxidant
4-Amino-N-(furan-2-yl)thiopheneAmino group with thiopheneAnticancer

The unique combination of a furan ring with a thiophene backbone in this compound enhances its potential interactions within biological systems compared to its analogs.

Synthesis

The synthesis of This compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the thiophene ring.
  • Introduction of the furan moiety through selective reactions.
  • Amide bond formation via coupling reactions.

These synthetic routes require careful optimization to achieve high purity and yield.

Case Studies

Several case studies highlight the biological efficacy of compounds related to this structure:

  • Study on Topoisomerase Inhibitors : A study evaluated multiple derivatives for their ability to inhibit topoisomerase II. Three compounds showed potent inhibitory activity without intercalation with DNA, indicating a selective mechanism that minimizes toxicity to normal cells .
  • Antioxidant Studies : Research has shown that certain derivatives significantly reduce oxidative stress markers in various cell lines, suggesting potential applications in treating oxidative stress-related diseases .

Q & A

Q. Basic Characterization Workflow

  • IR Spectroscopy : Confirm key functional groups (e.g., amide C=O at ~1660 cm⁻¹, nitrile C≡N at ~2200 cm⁻¹) .
  • ¹H NMR : Identify substituent environments (e.g., thiophene methyl groups at δ 2.29–2.30 ppm, E-configuration olefinic proton at δ 8.25 ppm) .
  • Mass Spectrometry : Verify molecular weight (e.g., [M+Na]⁺ peak at m/z 453 for analogous compounds) .

What in vitro assays are suitable for evaluating the compound’s antioxidant and anti-inflammatory potential?

Q. Basic Bioactivity Screening

  • Antioxidant Assays :
    • DPPH Radical Scavenging : Measure absorbance reduction at 517 nm .
    • FRAP Assay : Quantify Fe³⁺ to Fe²⁺ reduction .
  • Anti-Inflammatory Screening :
    • Lipoxygenase (LOX) Inhibition : Monitor absorbance changes at 234 nm .
    • Protein Denaturation Assays : Use bovine serum albumin to simulate anti-inflammatory effects .

How can structure-activity relationship (SAR) studies be designed to identify critical functional groups?

Q. Advanced SAR Strategy

Analog Synthesis : Modify substituents (e.g., furan ring, methyl groups) and assess bioactivity changes.

Key Parameters :

  • Electron-Withdrawing Groups : Enhance electrophilicity of the α,β-unsaturated carbonyl, improving radical scavenging .
  • Hydrophobic Substituents : Increase membrane permeability for in vivo efficacy .

Computational Modeling : Use DFT calculations to correlate electronic properties with activity .

What role do computational methods play in optimizing synthetic routes and predicting reactivity?

Q. Advanced Computational Approaches

  • Reaction Path Search : Employ quantum chemical calculations (e.g., DFT) to identify low-energy pathways for Knoevenagel condensation .
  • Machine Learning : Train models on experimental data (e.g., solvent effects, catalyst performance) to predict optimal conditions .
  • Docking Studies : Simulate interactions with biological targets (e.g., LOX enzyme) to prioritize analogs .

How should researchers address contradictions in biological activity data across studies?

Q. Advanced Data Analysis

  • Source Identification : Check assay protocols (e.g., DPPH concentrations, cell lines used) for variability .
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to resolve outliers .
  • Mechanistic Validation : Conduct follow-up studies (e.g., Western blotting for inflammatory markers) to confirm activity .

What strategies improve synthetic yield and purity for scaled-up production?

Q. Advanced Process Optimization

  • Catalyst Screening : Test alternatives to piperidine (e.g., DBU) for faster condensation .
  • Purification Techniques : Use column chromatography for intermediates; recrystallize final products in ethanol/water mixtures .
  • Scale-Up Considerations : Implement flow chemistry to enhance reproducibility and heat transfer .

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